
Morpholine-3-carboxylic Acid
Overview
Description
Morpholine-3-carboxylic acid is a six-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure, with a carboxylic acid group at the 3-position. It exists in enantiomeric forms, such as (R)- and (S)-morpholine-3-carboxylic acid, which are critical for stereoselective applications in medicinal chemistry . This compound is synthesized via reductive amination, intramolecular acetalization, and hydrogenation steps, often starting from serine derivatives or epichlorohydrin . Its Fmoc-protected form is widely used in solid-phase peptide synthesis due to its compatibility with peptidomimetic chemistry .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with α-haloacid chlorides. This method typically involves a sequence of coupling, cyclization, and reduction reactions . Another method includes the intramolecular cyclization of nitrogen-tethered alkenols catalyzed by palladium chloride .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid. Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions
Morpholine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction typically produces simpler morpholine derivatives.
Scientific Research Applications
Pharmaceutical Development
Morpholine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural properties enhance the efficacy of drug formulations. Notably, it has been involved in the development of antiviral agents targeting Hepatitis B virus (HBV) and other therapeutic agents.
Case Study: RO6889678
A notable application of MCA is in the synthesis of RO6889678, a novel HBV inhibitor. Studies have shown that this compound possesses a complex absorption, distribution, metabolism, and excretion (ADME) profile, making it a candidate for further pharmacokinetic studies to optimize its therapeutic potential .
Agricultural Chemicals
MCA plays a crucial role in formulating agrochemicals, particularly herbicides and pesticides. Its incorporation into these products enhances their effectiveness and contributes to improved crop yields.
Application Insights
- Herbicides: MCA derivatives are used to develop selective herbicides that target specific weeds without harming crops.
- Pesticides: The compound aids in creating more effective pesticide formulations that minimize environmental impact while maximizing pest control efficiency .
Polymer Production
In polymer chemistry, this compound serves as a building block for synthesizing various polymers. Its inclusion can improve the physical properties of materials, such as flexibility and durability.
Polymer Synthesis Example
Research has demonstrated that polymers synthesized with MCA exhibit enhanced mechanical properties compared to those without it. This is particularly beneficial in applications requiring robust materials .
Corrosion Inhibitors
MCA is employed in formulating corrosion inhibitors that protect metal surfaces in industrial settings. Its effectiveness in preventing corrosion extends the lifespan of equipment and reduces maintenance costs.
Industrial Applications
- Used in coatings and treatments for pipelines and machinery.
- Effective in environments where metal exposure to corrosive agents is prevalent .
Research Reagents
This compound is widely used as a reagent in organic synthesis and analytical chemistry. It facilitates various chemical reactions essential for laboratory research.
Analytical Chemistry Applications
MCA is utilized in synthesizing other compounds and as a standard reference material in various analytical methods. Its role as a reagent underscores its importance in advancing chemical research .
Data Summary Table
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical Development | Intermediate for drug synthesis | Enhances drug efficacy |
Agricultural Chemicals | Herbicides and pesticides | Improves crop yields |
Polymer Production | Building block for polymers | Enhances flexibility and durability |
Corrosion Inhibitors | Metal surface protection | Extends equipment lifespan |
Research Reagents | Organic synthesis and analytical chemistry | Facilitates diverse laboratory reactions |
Mechanism of Action
The mechanism by which morpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Morpholine-2-carboxylic Acid
- Structural difference : Carboxylic acid group at the 2-position instead of 3.
- Synthesis : Derived from epichlorohydrin via a BOC-protected intermediate without chromatography .
- Reactivity : The 2-carboxylic acid isomer exhibits distinct electronic effects due to proximity to the nitrogen, altering its acidity (pKa ~2.06 for analogous piperidine derivatives) and hydrogen-bonding capacity .
- Applications : Less explored than the 3-carboxylic acid isomer but used in chiral building blocks for drug synthesis .
Thiomorpholine-3-carboxylic Acid
- Structural difference : Sulfur replaces the oxygen atom in the morpholine ring.
- Synthesis : Achieved via polymer-supported methods using immobilized cysteine derivatives .
- Properties :
- Applications : Dipeptidyl peptidase IV (DPP-IV) inhibitors and antimicrobial agents .
1,4-Oxazepane-5-carboxylic Acid
- Structural difference : Seven-membered ring with one oxygen and one nitrogen atom.
- Synthesis : Derived from polymer-supported homoserine via regioselective cyclization .
- Properties :
- Larger ring size increases conformational flexibility.
- pKa values differ due to altered ring strain and electronic effects.
- Applications : Explored in peptide mimetics and enzyme inhibitors .
Piperazine and Piperidine Derivatives
- Reactivity :
- Applications : Piperazine is common in antipsychotics, while morpholine derivatives excel in antibacterial and antiviral contexts .
Data Table: Comparative Analysis of this compound and Analogues
*Estimated based on analogous piperidine derivatives .
Research Findings and Key Differences
- Stereoselectivity : this compound’s enantiomers (R and S) show divergent bioactivities. For example, (R)-enantiomers are prioritized in HBV drug candidates , while (S)-forms are used in peptidomimetics .
- Antibacterial Activity : Triazolyl methyl esters of this compound exhibit superior activity against Staphylococcus aureus compared to thiomorpholine derivatives .
- Synthetic Flexibility : Polymer-supported synthesis enables stereoselective production of this compound derivatives with >95% enantiomeric excess , whereas thiomorpholine synthesis requires additional sulfur incorporation steps .
Biological Activity
Morpholine-3-carboxylic acid (MCA) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of MCA, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its morpholine ring, which is a six-membered ring containing one nitrogen atom. The carboxylic acid functional group enhances its solubility and bioactivity. Its molecular formula is , and it has a molecular weight of 145.13 g/mol.
Pharmacological Activities
MCA exhibits a range of biological activities, including:
- Antiviral Activity : MCA has been identified as a potent inhibitor of Hepatitis B Virus (HBV). A study reported that RO6889678, a derivative of MCA, demonstrated significant intracellular enrichment and effective inhibition of HBV replication in vitro, with an apparent intrinsic clearance rate indicating favorable pharmacokinetic properties .
- Anticancer Properties : Research indicates that morpholine derivatives, including MCA, possess anticancer properties. For instance, compounds derived from MCA have shown efficacy in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : MCA exhibits antimicrobial activity against several pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, which suggests potential applications in treating infections .
The mechanisms underlying the biological activities of MCA are multifaceted:
- Inhibition of Viral Replication : The antiviral effects are primarily attributed to the inhibition of viral polymerases and interference with viral entry mechanisms.
- Induction of Apoptosis : In cancer cells, MCA derivatives have been shown to activate apoptotic pathways, leading to cell death. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways within the microbes .
Case Studies
Several studies highlight the biological activity of MCA:
- Study on HBV Inhibition : A detailed pharmacokinetic analysis showed that RO6889678 (an MCA derivative) had an intracellular enrichment factor of 78-fold in hepatocytes, suggesting its potential as an effective treatment for HBV with a favorable ADME profile .
- Anticancer Activity Assessment : In vitro studies demonstrated that morpholine-based compounds could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and survival .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for enantiopure morpholine-3-carboxylic acid derivatives, and how can regioselectivity be controlled?
Enantiopure Mor derivatives are synthesized via regioselective O-sulfonylation of bis(hydroxyalkyl) precursors. For example, stereoselective cyclization under solid-liquid phase-transfer catalysis (PTC) conditions yields morpholines with high enantiomeric excess (e.g., 95% yield for 2,6-disubstituted Mor derivatives). Key steps include tosylation of hydroxyl groups and subsequent cyclization, where steric and electronic effects dictate regioselectivity . Resolution of racemic mixtures via chiral reagents (e.g., thionyl chloride in methanol) is another method to isolate specific enantiomers .
Q. What analytical techniques are critical for confirming the structure and purity of Mor-containing compounds?
- NMR Spectroscopy : Used to analyze cis-trans isomerism at tertiary amide bonds. For example, NOESY experiments at 273 K distinguish cis/trans conformers in Mor-containing peptides by identifying cross-peaks (e.g., Val H-α and Mor H-2 interactions in cis conformers) .
- X-ray Crystallography : Validates stereochemistry in crystalline derivatives.
- Chiral HPLC : Essential for enantiopurity assessment, especially when synthesizing (R)- or (S)-Mor .
Advanced Research Questions
Q. How does the incorporation of Mor into peptide backbones influence conformational dynamics and biological activity?
Mor acts as a proline surrogate but induces distinct conformational effects. In tetrapeptides (e.g., Ac-Val-(S)-Mor-Gly-Leu-OMe), Mor increases cis-amide content (40% cis vs. 21% for proline) due to reduced steric hindrance and altered ring puckering. This enhances β-turn stabilization, as shown by deshielded Gly-NH signals (δ=8.27 ppm) and NOESY-confirmed hydrogen bonding . Such conformational rigidity is exploited in peptidomimetics targeting integrins (e.g., cilengitide analogs for angiogenesis imaging) .
Q. What strategies mitigate cis-trans isomerization challenges in Mor-containing peptides during drug development?
- Temperature Control : Lowering temperature (e.g., 273 K) slows isomerization kinetics, enabling clearer NMR signal attribution .
- Backbone Modifications : Introducing N-methylation or bulky side chains restricts amide bond rotation.
- Computational Modeling : Predicts dominant conformers to guide synthetic design .
Q. How can Mor derivatives be functionalized for targeted drug delivery systems?
Mor’s carboxylic acid group enables covalent conjugation to carriers. For example, (R)-Mor-COOH was grafted onto PEGylated dendrimers via EDC/NHS coupling, creating zwitterionic nanoparticles for serum-stable gene delivery. This approach enhances cellular uptake and reduces off-target effects .
Q. Methodological Considerations
Q. What safety protocols are recommended for handling Mor derivatives in laboratory settings?
- Toxicological Screening : Prioritize acute toxicity assays (e.g., LD50 in rodents) and metabolite profiling, as Mor’s safety data are limited. Extrapolate from morpholine-class guidelines .
- Exposure Mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride) .
Q. How can researchers address contradictions in reported cis-trans ratios for Mor-containing peptides?
Discrepancies arise from solvent polarity, concentration, and temperature. Standardize conditions (e.g., 5 mM in CDCl3 at 298 K) and validate via EXSY NMR to quantify exchange rates .
Properties
IUPAC Name |
morpholine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOWSHJELIDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391607 | |
Record name | Morpholine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77873-76-8 | |
Record name | Morpholine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Morpholinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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